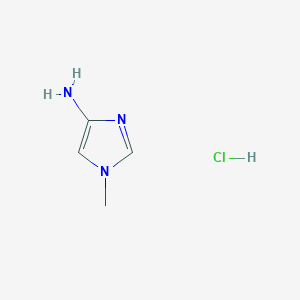

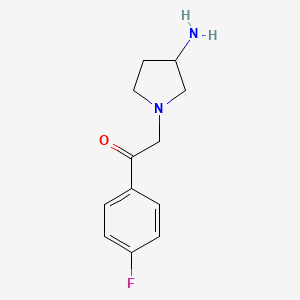

![molecular formula C9H18OS B1466581 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol CAS No. 1477748-67-6](/img/structure/B1466581.png)

1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol

Overview

Description

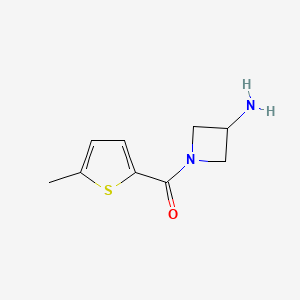

“1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol” is a chemical compound with the molecular formula C9H18OS. It is a derivative of cyclohexane, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring . The compound has an ethylsulfanyl group and a hydroxyl group attached to the cyclohexane ring.

Molecular Structure Analysis

The molecular structure of “1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol” would consist of a cyclohexane ring with an ethylsulfanyl group and a hydroxyl group attached to it. Cyclohexane itself can exist in various conformations, including the chair conformation, which is the most stable due to the absence of angle strain and eclipsing strain .Scientific Research Applications

Thermodynamic Properties and Phase Behavior

1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol has been studied for its thermodynamic properties and phase behavior. Research has explored the liquid-liquid equilibria of mixtures containing this compound, specifically examining its behavior in combination with room-temperature ionic liquids. Studies have investigated mixtures of 1-ethyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide with various alcohols, including cyclohexanol, and have observed cloud points by varying temperature and employing light scattering to detect phase splitting. This research is pivotal for understanding the solubility and mixture behaviors of such compounds under different conditions, which is essential for their application in various scientific and industrial processes (Heintz et al., 2005).

Synthesis and Chemical Reactions

The compound has been a focal point in the synthesis of new chemical entities and the study of chemical reactions. For instance, research has been conducted on the synthesis and properties of aminomethoxy derivatives of 1-(ethylsulfanyl)alkanes, highlighting their potential as antimicrobial additives in lubricating oils and antiseptics against bacteria and fungi. The compounds' structure was elucidated using various spectroscopic methods, indicating its versatile applications in chemical synthesis and potential pharmaceutical uses (Mamedbeyli et al., 2013). Another study reported the chemical oxidation of β-hydroxy-sulfides, including 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol, to obtain corresponding sulfoxides with good diastereoselectivity, showcasing the compound's reactivity and potential in stereoselective synthesis (Donnici et al., 2003).

Applications in Catalysis

The compound has also been involved in studies related to catalysis. For instance, research has been conducted on oxovanadium(IV) and copper(II) complexes of 1,2-diaminocyclohexane-based ligand encapsulated in zeolite-Y for the catalytic oxidation of various hydrocarbons. These studies showcase the potential of 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol and its derivatives in enhancing the efficiency of catalytic processes, which is crucial in the chemical industry for the production of various materials and chemicals (Maurya et al., 2007).

Safety and Hazards

While specific safety and hazard information for “1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol” is not available, safety data for similar compounds, such as methylcyclohexanol, indicate that these types of compounds can be flammable and may cause skin and eye irritation. They may also be harmful if swallowed and can cause respiratory irritation .

properties

IUPAC Name |

1-(ethylsulfanylmethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OS/c1-2-11-8-9(10)6-4-3-5-7-9/h10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPVRLGRHLTXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466500.png)

![2-{[(1-Hydroxycyclohexyl)methyl]sulfanyl}propanoic acid](/img/structure/B1466501.png)

![1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466505.png)

![N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466514.png)

![3-[2-Bromo-4-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1466516.png)